

# Barringtonite: A Comprehensive Technical Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Barringtonite

Cat. No.: B8008377

[Get Quote](#)

An In-depth Guide for Researchers and Scientists on the Discovery, Properties, and Analysis of a Unique Hydrous Magnesium Carbonate

## Abstract

**Barringtonite** ( $MgCO_3 \cdot 2H_2O$ ) is a rare, naturally occurring hydrated magnesium carbonate mineral.<sup>[1][2]</sup> This technical guide provides a comprehensive overview of its discovery, history, and detailed physicochemical properties. It is intended for researchers, mineralogists, and materials scientists interested in the formation, characterization, and potential applications of this mineral. This document synthesizes available data on its crystallography, chemical composition, and optical properties, presenting them in a structured format for ease of reference and comparison. Furthermore, it outlines the key experimental methodologies employed in its initial characterization and describes its natural formation pathway.

## Introduction

**Barringtonite** is a dihydrate form of magnesium carbonate, distinct from other hydrated forms such as nesquehonite ( $MgCO_3 \cdot 3H_2O$ ) and lansfordite ( $MgCO_3 \cdot 5H_2O$ ).<sup>[2]</sup> Its discovery provided new insights into the low-temperature geochemical processes that lead to the formation of hydrated carbonate minerals. Understanding the properties and formation of **barringtonite** is crucial for fields ranging from geochemistry to materials science, where hydrated minerals can play a role in various industrial processes.

## Discovery and History

**Barringtonite** was first identified in Barrington Tops, New South Wales, Australia.[3][4][5] The mineral is named after this locality.[3][4][5][6] It was found as nodular encrustations on the surface of Tertiary olivine basalt located under Rainbow Falls in Sempill Creek.[7][8][9] The environment of its discovery is characterized by continually wet conditions due to meteoric water with a temperature of approximately 5°C.[7][8] The formation of **barringtonite** is a result of this cold meteoric water percolating through the olivine basalt and leaching magnesium from it.[3][4][7][8] It is often found in association with nesquehonite.[3][4][7][8]

## Physicochemical Properties

The properties of **barringtonite** have been determined through various analytical techniques. It is a colorless and transparent mineral with a white streak, appearing as fibrous, nodular, or radial crystals.[3][6]

## Chemical Composition

**Barringtonite** has the chemical formula  $\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$ .[1][10] Two separate chemical analyses were initially carried out, with the slight variations likely attributable to the presence of small amounts of nesquehonite.[7][8] The theoretical composition is also provided for comparison.

| Component        | Analysis A (%) | Analysis B (%) | Theoretical ( $\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$ ) (%) |
|------------------|----------------|----------------|---------------------------------------------------------------|
| MgO              | 31.8           | 33.5           | 33.49                                                         |
| CO <sub>2</sub>  | 34.8           | 36.5           | 36.57                                                         |
| H <sub>2</sub> O | 33.4           | 30.0           | 29.94                                                         |
| Total            | 100.0          | 100.0          | 100.00                                                        |

Table 1: Chemical Composition of **Barringtonite**.[4]

## Crystallography

**Barringtonite** crystallizes in the triclinic system.[4][8][9] Its crystal structure has been characterized by X-ray diffraction.

| Crystallographic Parameter | Value                |
|----------------------------|----------------------|
| Crystal System             | Triclinic            |
| Space Group                | P1 or P $\bar{1}$    |
| a                          | 9.155 Å              |
| b                          | 6.202 Å              |
| c                          | 6.092 Å              |
| $\alpha$                   | 94°00'               |
| $\beta$                    | 95°32'               |
| $\gamma$                   | 108°42'              |
| Z                          | 4                    |
| Cell Volume (V)            | 283.4 Å <sup>3</sup> |

Table 2: Crystallographic Data for **Barringtonite**.[\[3\]](#)[\[4\]](#)[\[8\]](#)

## Physical and Optical Properties

**Barringtonite** exhibits distinct physical and optical characteristics.

| Property             | Value                                                  |
|----------------------|--------------------------------------------------------|
| Color                | Colorless                                              |
| Diaphaneity          | Transparent                                            |
| Habit                | Needles and radiating fibers, in nodular incrustations |
| Cleavage             | Good on {100}, {010}; probable on {001}                |
| Density (calculated) | 2.825 g/cm <sup>3</sup>                                |
| Optical Class        | Biaxial (+)                                            |
| Refractive Indices   | $\alpha = 1.458$ , $\beta = 1.473$ , $\gamma = 1.501$  |
| 2V (measured)        | 68°–80°                                                |
| 2V (calculated)      | 73°44'                                                 |

Table 3: Physical and Optical Properties of **Barringtonite**.[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[8\]](#)

## Experimental Protocols

The characterization of **barringtonite** involved several key experimental techniques. While detailed, step-by-step protocols are not available in the original literature, the methodologies employed are described below.

### X-ray Diffraction

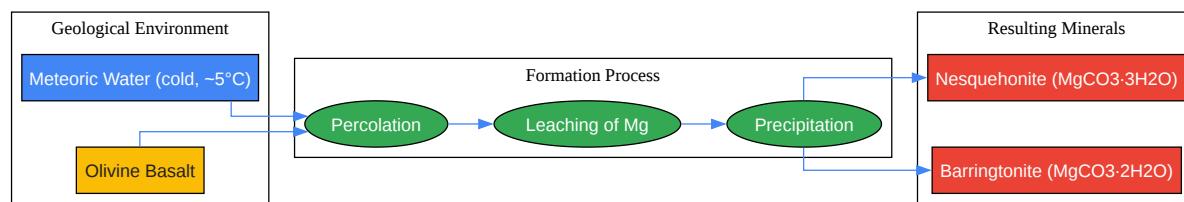
The crystal structure of **barringtonite** was determined using X-ray powder diffraction.

- Instrumentation: A 19-cm Unicam camera was utilized.
- Radiation: Copper (Cu) radiation with a Nickel (Ni) filter was employed.
- Data Analysis: The d-spacings were calculated from the powder photograph. Due to the minute size of the needles, which made the isolation of a single crystal for analysis impossible, Ito's method was used to index the reflections and determine the cell dimensions.[\[8\]](#)

The three strongest lines observed in the X-ray powder pattern correspond to the following d-values: 8.682 Å, 3.093 Å, and 2.936 Å.[7][8][9]

## Chemical Analysis

Two separate chemical analyses were performed to determine the elemental composition of **barringtonite**. The exact methods are not detailed in the available literature, but standard wet chemical analysis techniques for minerals were likely employed at the time of discovery. The results were crucial in establishing the chemical formula as  $\text{MgCO}_3 \cdot 2\text{H}_2\text{O}$ .[7][8]


## Optical Microscopy

The optical properties of **barringtonite** were determined using polarizing microscopy.

- Sample Preparation: Thin sections of the mineral were prepared for analysis.
- Measurements: Refractive indices were measured at 22°C.[7][8] The biaxial nature of the mineral, the optic sign, and the 2V angle were determined. Extinction angles were also measured from the slow vibration direction, which fell into three distinct groups: 17°, 23°, and 34°.[7][8]

## Formation and Occurrence

The natural formation of **barringtonite** provides a clear example of low-temperature mineral synthesis. The process involves the chemical weathering of basaltic rock.



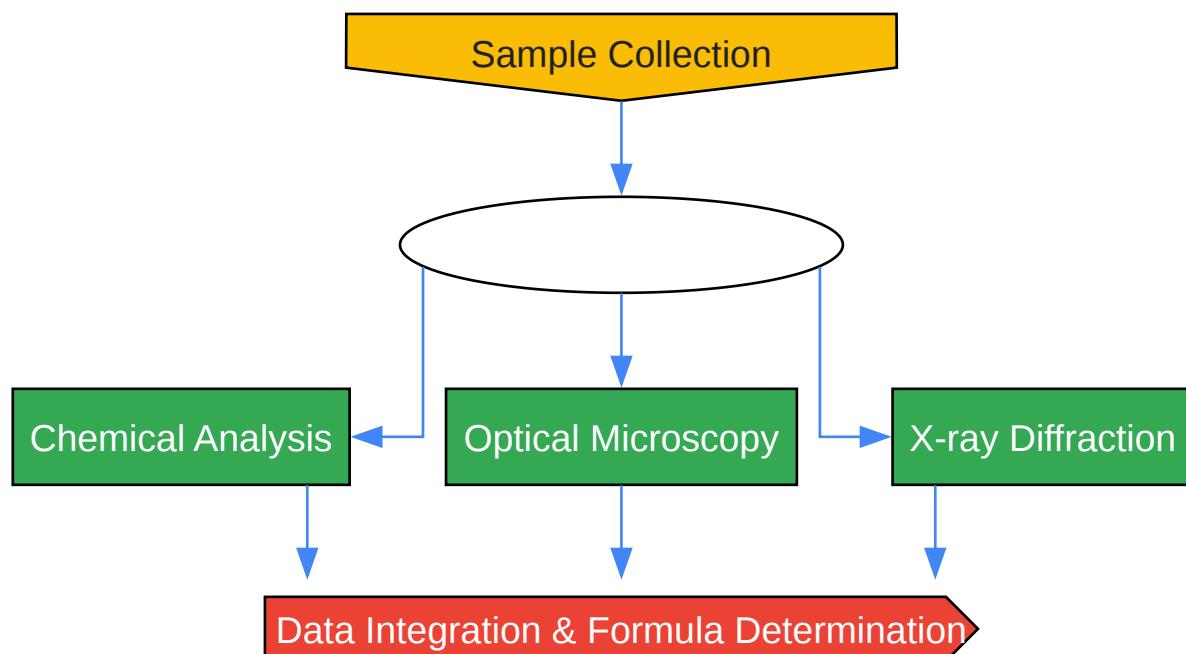

[Click to download full resolution via product page](#)

Figure 1: Formation pathway of **Barringtonite**.

The diagram above illustrates the process of **barringtonite** formation. Cold meteoric water percolates through the olivine basalt, leading to the leaching of magnesium ions. These ions then precipitate out of the water to form **barringtonite** and its associated mineral, nesquehonite.

## Visualization of Experimental Workflow

The characterization of a newly discovered mineral like **barringtonite** follows a logical progression of analytical techniques.



[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for **Barringtonite** characterization.

This workflow demonstrates the typical steps taken to identify and characterize a new mineral. Starting from sample collection and initial observation of its physical properties, the mineral is subjected to chemical analysis, optical microscopy, and X-ray diffraction. The data from these techniques are then integrated to determine the mineral's chemical formula and crystal structure.

## Conclusion

**Barringtonite**, a rare hydrous magnesium carbonate, serves as an excellent case study in mineral discovery and characterization. Its well-documented discovery, coupled with detailed analysis of its chemical, crystallographic, and optical properties, provides valuable data for geochemists and material scientists. The formation of **barringtonite** through the low-temperature leaching of basalt highlights a significant natural pathway for carbon sequestration in magnesium-rich rocks. Further research into the synthesis and stability of **barringtonite** could offer insights into carbonate formation processes and potential applications in materials science.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Barringtonite | CH<sub>4</sub>MgO<sub>5</sub> | CID 23617042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Magnesium carbonate - Wikipedia [en.wikipedia.org]
- 3. azomining.com [azomining.com]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. mindat.org [mindat.org]
- 6. Barringtonite Mineral Data [webmineral.com]
- 7. rruff.net [rruff.net]
- 8. rruff.net [rruff.net]
- 9. Barringtonite—A new hydrous magnesium carbonate from Barrington Tops, New South Wales, Australia | Mineralogical magazine and journal of the Mineralogical Society | Cambridge Core [cambridge.org]
- 10. ins-europa.org [ins-europa.org]
- To cite this document: BenchChem. [Barringtonite: A Comprehensive Technical Analysis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b8008377#barringtonite-mineral-discovery-and-history>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)